molecular formula C31H44N6O7 B1584914 Cyclo(L-alanyl-D-alloisoleucyl-L-leucyl-D-tryptophyl-D-alpha-glutamyl) CAS No. 136553-74-7

Cyclo(L-alanyl-D-alloisoleucyl-L-leucyl-D-tryptophyl-D-alpha-glutamyl)

Cat. No. B1584914
M. Wt: 612.7 g/mol
InChI Key: MBHURWYWZFYDQD-HDUXTRFBSA-N
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Description

Cyclo(L-alanyl-D-alloisoleucyl-L-leucyl-D-tryptophyl-D-alpha-glutamyl) , also known as Phepropeptin D , is a cyclic peptide with the following chemical formula: C41H58N6O6 . It exhibits intriguing structural features due to its cyclic arrangement of amino acids. The compound’s systematic IUPAC name is Cyclo(L-alloisoleucyl-L-leucyl-D-phenylalanyl-D-prolyl-L-phenylalanyl-D-leucyl) .

Scientific Research Applications

Cyclization Studies and Model Peptides

Cyclo(L-alanyl-D-alloisoleucyl-L-leucyl-D-tryptophyl-D-alpha-glutamyl) is a complex cyclic peptide. Similar peptides have been studied for their cyclization properties, which are crucial in peptide synthesis. For instance, a pentapeptide with a similar sequence was used to study cyclization, emphasizing the significance of separating activation and coupling steps in peptide synthesis (Ji & Bodanszky, 2009).

Synthesis and Biological Screening

Cyclic peptides, resembling Cyclo(L-alanyl-D-alloisoleucyl-L-leucyl-D-tryptophyl-D-alpha-glutamyl), have been synthesized and screened for biological activity. A study on a tetrapeptide cyclo-(isoleucyl-prolyl-leucyl- alanyl) showed potential antifungal and antihelmintic activities (Dahiya & Gautam, 2010).

Conformational and Structural Studies

The structure and conformation of cyclic peptides, similar to Cyclo(L-alanyl-D-alloisoleucyl-L-leucyl-D-tryptophyl-D-alpha-glutamyl), have been a subject of interest. For instance, the cyclodipeptides cyclo(L‐alanyl‐L‐phenylalanyl) and cyclo(D‐alanyl‐L‐phenylalanyl) were synthesized and studied for conformational information using various isotopes, which could provide insights into the behavior of similar cyclic peptides (Vičar et al., 1982).

Antimicrobial Activities

Cyclic peptides have shown antimicrobial activities in various studies. For example, new cyclopeptides isolated from a Ruegeria strain of bacteria exhibited moderate antimicrobial activity against Bacillus subtilis (Mitova, Popov, & De Rosa, 2004). This finding suggests potential antimicrobial applications for Cyclo(L-alanyl-D-alloisoleucyl-L-leucyl-D-tryptophyl-D-alpha-glutamyl) and similar compounds.

Chiral Induction in Hydrogenation

The asymmetric hydrogenation of cyclic peptides is an important area of research. A study on cyclic peptides, including cyclo(-L-aminoacyl-deltaAla-), highlighted effective chiral induction, which is relevant to understanding the behavior of cyclic peptides in synthetic processes (Lee, Kanmera, Aoyagi, & Izumiya, 2009).

properties

CAS RN

136553-74-7

Product Name

Cyclo(L-alanyl-D-alloisoleucyl-L-leucyl-D-tryptophyl-D-alpha-glutamyl)

Molecular Formula

C31H44N6O7

Molecular Weight

612.7 g/mol

IUPAC Name

(4R)-4-[[(2R)-2-[[(2S)-2-[[(2R,3S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpent-4-enoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C31H44N6O7/c1-6-18(4)27(37-28(41)19(5)32)31(44)36-24(13-17(2)3)30(43)35-25(29(42)34-21(16-38)11-12-26(39)40)14-20-15-33-23-10-8-7-9-22(20)23/h7-10,15-16,18-19,21,24-25,27,33H,2,6,11-14,32H2,1,3-5H3,(H,34,42)(H,35,43)(H,36,44)(H,37,41)(H,39,40)/t18-,19-,21+,24-,25+,27+/m0/s1

InChI Key

MBHURWYWZFYDQD-HDUXTRFBSA-N

Isomeric SMILES

CC[C@H](C)[C@H](C(=O)N[C@@H](CC(=C)C)C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CCC(=O)O)C=O)NC(=O)[C@H](C)N

SMILES

CCC(C)C(C(=O)NC(CC(=C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCC(=O)O)C=O)NC(=O)C(C)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCC(=O)O)C=O)NC(=O)C(C)N

sequence

AXXWE

synonyms

BE 18257B
BE-18257B
cyclo(Glu-Ala-Ile-Leu-Trp)
cyclo(glutamyl-alanyl-isoleucyl-leucyl-tryptophyl)
cyclo(Ile-Leu-Trp-Glu-Ala)
cyclo(isoleucyl-leucyl-tryptophyl-glutamyl-alanyl)
WS 7338B
WS-7338B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclo(L-alanyl-D-alloisoleucyl-L-leucyl-D-tryptophyl-D-alpha-glutamyl)
Reactant of Route 2
Reactant of Route 2
Cyclo(L-alanyl-D-alloisoleucyl-L-leucyl-D-tryptophyl-D-alpha-glutamyl)
Reactant of Route 3
Reactant of Route 3
Cyclo(L-alanyl-D-alloisoleucyl-L-leucyl-D-tryptophyl-D-alpha-glutamyl)
Reactant of Route 4
Cyclo(L-alanyl-D-alloisoleucyl-L-leucyl-D-tryptophyl-D-alpha-glutamyl)
Reactant of Route 5
Cyclo(L-alanyl-D-alloisoleucyl-L-leucyl-D-tryptophyl-D-alpha-glutamyl)
Reactant of Route 6
Cyclo(L-alanyl-D-alloisoleucyl-L-leucyl-D-tryptophyl-D-alpha-glutamyl)

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